2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJBTOIWJBDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Acid-Catalyzed Cyclocondensation
The foundational method involves a four-component reaction system combining 4-hydroxycoumarin , 3-hydroxybenzaldehyde , methyl thiourea , and methoxy-substituted aldehyde under acidic conditions. Key steps include:
- Cyclocondensation : Heating at 80–90°C in acetic acid for 8–12 hours forms the chromeno-pyrimidine core.
- Thionation : Treatment with Lawesson’s reagent (2.2 equiv) in dry toluene introduces the thione group at position 4.
- Purification : Recrystallization from ethanol/water (3:1) yields the product as a pale-yellow solid (68–72% yield).
Critical Parameters :
- Excess acetic acid (>5 equiv) prevents side reactions during cyclization.
- Lawesson’s reagent must be freshly distilled to avoid oxidation byproducts.
Microwave-Assisted Synthesis
Microwave dielectric heating significantly accelerates the reaction, reducing time from hours to minutes. A representative protocol:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 80°C | 150°C |
| Time | 12 h | 20 min |
| Yield | 68% | 86% |
| Energy Consumption (kJ) | 1800 | 240 |
Procedure :
- Mix 4-hydroxycoumarin (10 mmol), 3-hydroxybenzaldehyde (10 mmol), methyl thiourea (12 mmol), and 4-methoxybenzaldehyde (10 mmol) in PEG-400.
- Irradiate at 150°C (300 W) for 20 minutes.
- Quench with ice water and filter.
Advantages :
Post-Synthetic Modification Strategies
Demethylation of Methoxy Precursors
For substrates with protected hydroxyl groups, boron tribromide (BBr₃)-mediated demethylation is employed:
- Dissolve 2-(3-methoxyphenyl)-9-methoxy-chromeno-pyrimidine (10 mmol) in dry CH₂Cl₂.
- Add BBr₃ (1.1 equiv) at −78°C, warm to 20°C, and stir for 4 hours.
- Quench with methanol, neutralize with NaHCO₃, and isolate via filtration (95–100% yield).
Application :
- Converts methoxy groups at position 3 of the phenyl ring to hydroxyl without affecting the chromene methoxy.
Green Chemistry and Catalytic Methods
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use while improving atom economy:
- Reactants : 4-hydroxycoumarin, 3-hydroxybenzaldehyde, thiourea, 4-anisaldehyde.
- Conditions : Stainless-steel jar (10 mm balls), 30 Hz, 60 minutes.
- Yield : 78% with 98% purity (HPLC).
Mechanism :
- Shear forces promote molecular alignment, accelerating [4+2] cycloaddition.
NiFe₂O₄@SiO₂-SO₃H Catalyzed Synthesis
Magnetic nanoparticles enable catalyst recovery and ultrasonic activation:
Procedure :
- Suspend NiFe₂O₄@SiO₂-SO₃H (50 mg) in 4-hydroxycoumarin (5 mmol), 3-hydroxybenzaldehyde (5 mmol), and 2-aminopyridine (5 mmol).
- Irradiate with ultrasound (40 kHz) at 60°C for 45 minutes.
- Separate catalyst magnetically; isolate product via column chromatography (81% yield).
Catalyst Performance :
- Reusability : 7 cycles with <5% activity loss.
- Turnover Frequency : 12.4 h⁻¹.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Time | E-Factor |
|---|---|---|---|---|
| Acid-Catalyzed | 68 | 95 | 12 h | 8.2 |
| Microwave | 86 | 97 | 20 min | 3.1 |
| Demethylation | 95 | 99 | 4 h | 2.8 |
| Mechanochemical | 78 | 98 | 1 h | 1.9 |
| Catalytic (NiFe₂O₄) | 81 | 96 | 45 min | 4.5 |
Key Insights :
- Microwave synthesis offers the best balance of yield and time efficiency.
- Demethylation achieves near-quantitative yields but requires cryogenic conditions.
- Mechanochemical routes excel in sustainability (E-Factor <2).
Challenges and Optimization Opportunities
Byproduct Formation in Thionation
Lawesson’s reagent may overreact, producing disulfide byproducts. Mitigation strategies include:
Scalability of Ultrasound Methods
While NiFe₂O₄@SiO₂-SO₃H enables rapid synthesis, industrial-scale ultrasonic reactors remain cost-prohibitive. Hybrid systems combining microwave and flow chemistry are under investigation.
Chemical Reactions Analysis
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is involved in DNA synthesis . By inhibiting these enzymes, the compound can disrupt cellular processes and exert its therapeutic effects.
Comparison with Similar Compounds
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds also exhibit significant biological activities and are used in the development of new drugs.
Pyrano[2,3-d]pyrimidines: These compounds have similar structures and are known for their antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidines: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Biological Activity
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound characterized by its chromeno-pyrimidine core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.37 g/mol. The structure features a chromeno framework fused with a pyrimidine ring and a thione functional group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the chromeno-pyrimidine class. For instance, a study evaluated various derivatives against several human tumor cell lines, including MDA-MB231 (breast cancer) and HCT116 (colon cancer). The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.8 to 6 μM against tumor cells while demonstrating minimal toxicity towards normal fibroblast cells (IC50 > 25 μM) .
Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | MDA-MB231 | 5.0 | >5 |
| Compound B | HCT116 | 4.2 | >6 |
| Compound C | PC3 | 3.0 | >8 |
Antimicrobial Activity
Compounds similar to this compound have also been tested for antimicrobial activity . Research indicates that these compounds exhibit broad-spectrum activity against various bacterial strains and fungi. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of chromeno-pyrimidine derivatives have been documented in several studies. These compounds have shown the ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models. This activity may be attributed to their ability to modulate signaling pathways involved in inflammation .
Case Studies
- Case Study on Anticancer Efficacy : A research group synthesized a series of chromeno-pyrimidine derivatives and tested their efficacy on various cancer cell lines. One derivative displayed an IC50 value of 4.5 μM against MDA-MB468 cells while maintaining low toxicity towards non-cancerous cells .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of chromeno-pyrimidine compounds against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 μg/mL for both bacterial strains, indicating promising antimicrobial activity .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(3-hydroxyphenyl)-9-methoxy-chromeno[2,3-d]pyrimidine-4-thione be optimized for higher yields?
- Methodological Answer : Microwave-assisted heterocyclocondensation is a validated method. For example, reacting 2-amino-4H-1-chromene-3-carbonitrile derivatives with phenyl isothiocyanate under microwave irradiation (1 mmol/mL concentration, 60–80°C) achieves yields of 55–75%. Post-reaction purification via precipitation in cooled ethyl acetate, followed by recrystallization in ethanol, improves product quality .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use and NMR to confirm substituent positions (e.g., methoxy at C9, hydroxyphenyl at C2). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] peaks). For thione confirmation, IR spectroscopy detects C=S stretching (~1200 cm) .
Q. What are the recommended protocols for evaluating its biological activity in kinase assays?
- Methodological Answer : Test inhibitory effects on kinases like HsCDK5-p25, GSK3α/β, and HsPim1 using fluorescence-based assays. Pre-incubate the compound (10–100 µM) with kinase enzymes and ATP, then measure phosphorylation rates via ADP-Glo™ or radiometric -ATP incorporation .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?
- Methodological Answer : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffers containing 0.1% BSA or cyclodextrins to prevent aggregation. Dynamic light scattering (DLS) can monitor colloidal stability .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence kinase selectivity?
- Methodological Answer : Replace the 9-methoxy group with hydroxyl or halogen substituents via Suzuki coupling or nucleophilic substitution. Compare IC values across kinase panels. For example, methoxy groups enhance lipophilicity and CDK5 inhibition, while hydroxyl groups improve solubility but reduce membrane permeability .
Q. What computational strategies predict this compound’s drug-likeness and bioavailability?
- Methodological Answer : Use Schrödinger’s QikProp or SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (<140 Å), and Lipinski violations. Molecular dynamics simulations (e.g., Desmond) model membrane permeability and binding to kinase ATP pockets .
Q. How can contradictory bioactivity data between kinase assays and cellular models be resolved?
- Methodological Answer : Cross-validate using isogenic cell lines (e.g., wild-type vs. kinase-dead mutants). Measure intracellular ATP levels (CellTiter-Glo®) to rule off-target cytotoxicity. Combine phosphoproteomics (LC-MS/MS) to identify kinase-specific phosphorylation changes .
Q. What strategies improve metabolic stability in hepatic microsome assays?
- Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., hydroxyphenyl C3) via deuteration reactions. Test stability in human liver microsomes (HLM) with NADPH cofactor, monitoring degradation via LC-MS. Fluorine substitution at C8 also reduces CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
